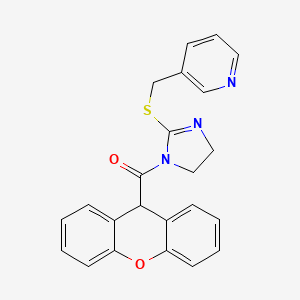

(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

Descripción

Propiedades

IUPAC Name |

[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c27-22(26-13-12-25-23(26)29-15-16-6-5-11-24-14-16)21-17-7-1-3-9-19(17)28-20-10-4-2-8-18(20)21/h1-11,14,21H,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZBYQBQUBXJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into two principal components: the imidazole ring and the xanthenone moiety. The presence of the pyridin-3-ylmethyl thio group adds to its chemical diversity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2OS |

| Molecular Weight | 312.40 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyridine derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, potentially through inhibition of bacterial enzyme activity or disruption of cell membrane integrity. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve:

- Cell Cycle Arrest : Treatment with the compound leads to significant G1 phase arrest in HepG2 cells.

- Apoptosis Induction : Flow cytometry analyses reveal increased early and late apoptotic cell populations upon treatment.

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, such as EGFR and VEGFR2, enhancing its therapeutic potential.

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially reducing cytokine production and signaling pathways associated with inflammation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including our compound. Results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL.

Study 2: Anticancer Activity

In a study assessing the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard treatments like doxorubicin (IC50 = 10 µM). The study highlighted its potential as a lead candidate for further development in cancer therapy.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioether group may interact with active sites on enzymes, inhibiting their function.

- Receptor Modulation : Interaction with specific cellular receptors could modulate signaling pathways related to cell growth and survival.

- DNA Interaction : Potential intercalation into DNA may disrupt replication processes in rapidly dividing cells.

Q & A

Q. What are the key synthetic strategies for synthesizing (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Thioether formation : React pyridin-3-ylmethanol with a thiolating agent (e.g., Lawesson’s reagent) to introduce the thioether group .

Imidazole ring closure : Use cyclization reactions (e.g., via Debus-Radziszewski conditions with ammonium acetate and glyoxal) to form the 4,5-dihydroimidazole core .

Coupling with xanthene : Employ Friedel-Crafts acylation or nucleophilic substitution to attach the xanthen-9-yl methanone group .

Key Considerations : Monitor reaction intermediates using TLC or HPLC, and optimize stoichiometry to minimize by-products.

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., pyridinyl, xanthene, and thioether groups). Compare chemical shifts with analogous compounds (e.g., imidazole derivatives in ) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns .

- X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in ethanol/DMF mixtures (as in ) .

Q. What functional groups in this compound are critical for its reactivity or interaction studies?

Methodological Answer :

- Thioether group : Prone to oxidation; assess stability under varying pH and oxidizing conditions (e.g., HO) .

- Xanthene moiety : Fluorescence properties may enable tracking in biological systems (e.g., confocal microscopy) .

- Imidazole ring : Basic nitrogen atoms can participate in hydrogen bonding or coordinate metal ions; test via titration or DFT calculations .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while addressing steric hindrance from the xanthene group?

Methodological Answer :

- Catalytic systems : Use bulky ligands (e.g., BrettPhos) in Pd-catalyzed coupling reactions to enhance regioselectivity .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to improve solubility of the xanthene moiety .

- Stepwise coupling : Introduce the xanthene group after imidazole ring formation to reduce steric interference .

Data Analysis : Compare yields via ANOVA with post-hoc tests (e.g., Tukey’s HSD) across reaction conditions .

Q. What experimental approaches are used to analyze the compound’s biological activity and target interactions?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (, ) .

- Fluorescence Polarization Assays : Label the compound with a fluorophore (e.g., FITC) to study competitive binding with known inhibitors .

- Cellular Uptake Studies : Use confocal microscopy to track xanthene fluorescence in live cells under physiological conditions .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Methodological Answer :

- Controlled degradation studies : Expose the compound to buffered solutions (pH 1–7) and analyze degradation products via LC-MS .

- Cross-validation : Compare stability data from multiple techniques (e.g., NMR for structural integrity, HPLC for purity) .

- Computational modeling : Use molecular dynamics simulations to predict protonation states and bond cleavage risks under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.